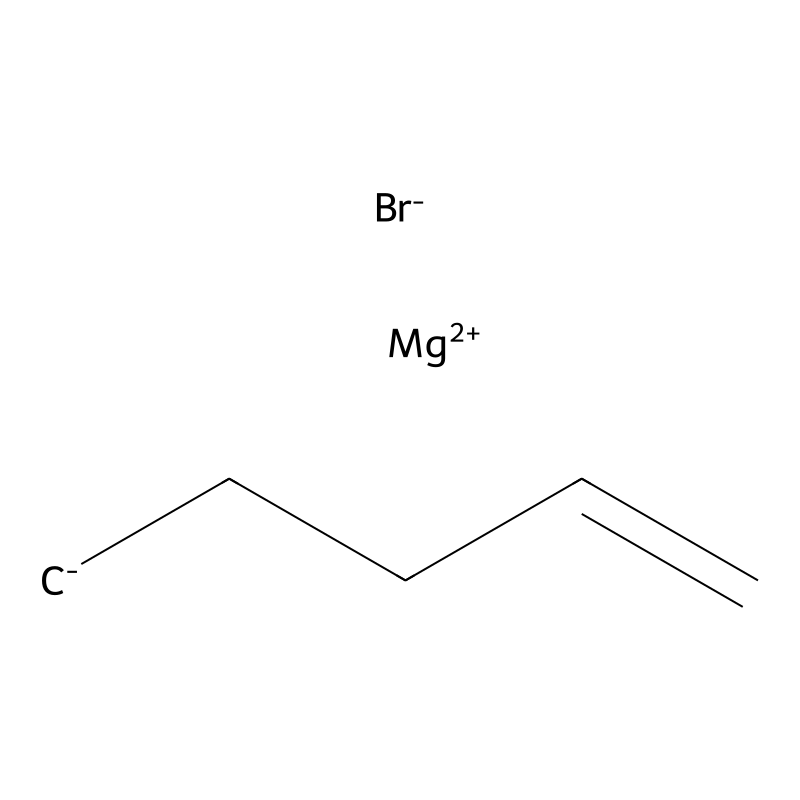

Magnesium, bromo-4-pentenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Grignard Reagent

Magnesium, bromo-4-pentenyl- (also known as 4-Pentenylmagnesium bromide) is an organometallic compound belonging to the class of Grignard reagents []. Grignard reagents are a fundamental tool in organic chemistry, known for their ability to form carbon-carbon bonds [, ].

Synthesis of Complex Molecules

Due to the presence of a reactive magnesium-bromine bond, Magnesium, bromo-4-pentenyl- readily participates in nucleophilic substitution reactions. A key application of this compound lies in its ability to act as a nucleophile, particularly in the formation of new carbon-carbon bonds. By reacting with various carbonyl compounds (such as aldehydes, ketones, and esters), Magnesium, bromo-4-pentenyl- allows for the introduction of a 4-pentenyl group into the target molecule []. This capability makes it valuable for the synthesis of complex organic molecules with a variety of functionalities, including pharmaceuticals, natural products, and advanced materials [].

Current Research

While detailed information on ongoing research specifically using Magnesium, bromo-4-pentenyl- is limited, Grignard reagents in general continue to be employed in various scientific fields. Recent research explores their potential in areas like:

- Development of new catalysts: Functionalized Grignard reagents are being investigated for their ability to act as catalysts in organic reactions, potentially leading to more efficient and selective synthetic processes [].

- Medicinal chemistry: Grignard reagents play a role in the synthesis of complex molecules with potential therapeutic applications [].

Limitations

It's important to acknowledge that Magnesium, bromo-4-pentenyl- shares some limitations common to Grignard reagents. These limitations include:

- Air and moisture sensitivity: Grignard reagents readily react with air and moisture, necessitating handling under inert atmosphere and anhydrous conditions [].

- Potential for side reactions: Depending on the reaction conditions, Grignard reagents can undergo undesired side reactions, requiring careful optimization for efficient synthesis [].

Magnesium, bromo-4-pentenyl- is an organometallic compound with the molecular formula and a molecular weight of approximately 173.33 g/mol. It is classified as a Grignard reagent, which plays a crucial role in organic synthesis due to its nucleophilic properties. This compound features a 4-pentenyl group attached to a magnesium bromide moiety, making it significant in various

Magnesium, bromo-4-pentenyl- is a flammable and reactive compound. Here are some safety concerns:

- Flammability: The presence of the organic group and the magnesium metal makes it flammable in contact with air or heat [].

- Reactivity with Water: Reacts violently with water, releasing flammable hydrogen gas and generating heat [].

- Toxicity: Limited data exists, but Grignard reagents can be irritating to the skin, eyes, and respiratory system [].

- Nucleophilic Addition: As a Grignard reagent, it can add to carbonyl compounds to form alcohols. For example, it can react with aldehydes or ketones to yield secondary or tertiary alcohols.

- Coupling Reactions: This compound can undergo coupling reactions with electrophiles, such as alkyl halides or aryl halides, leading to the formation of more complex organic molecules.

- Reactions with Water: In the presence of water, magnesium, bromo-4-pentenyl- can release flammable gases, which may ignite spontaneously. This characteristic necessitates careful handling and storage .

The synthesis of magnesium, bromo-4-pentenyl- typically involves the reaction of 4-pentenyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The general reaction can be summarized as follows:

This method requires careful control of conditions to prevent moisture from interfering with the reaction.

Magnesium, bromo-4-pentenyl- is primarily utilized in organic synthesis as a building block for more complex molecules. Its applications include:

- Synthesis of Alcohols: Used to synthesize various alcohols through nucleophilic addition to carbonyl compounds.

- Formation of Carbon-Carbon Bonds: Acts as a key reagent in forming new carbon-carbon bonds, essential for constructing larger organic frameworks.

- Pharmaceutical Chemistry: Serves as an intermediate in the synthesis of pharmaceutical compounds and other bioactive molecules .

Several similar compounds exhibit comparable properties and applications within the realm of organometallic chemistry. Below is a comparison highlighting their uniqueness:

Magnesium, bromo-4-pentenyl- stands out due to its specific pentenyl group that allows for unique reactivity patterns not present in other similar compounds.

Industrial-Scale Production Protocols

The industrial production of magnesium, bromo-4-pentenyl- has evolved significantly from traditional batch processes to modern continuous flow methodologies that prioritize efficiency, safety, and environmental sustainability. Contemporary industrial approaches focus on minimizing solvent usage, enhancing heat management, and achieving consistent product quality through advanced process control systems [1] [2].

Continuous Flow Processing Technology

The most advanced industrial method employs continuous flow processing technology, which enables the production of magnesium, bromo-4-pentenyl- with exceptional yield consistency between 89-100% [2]. This methodology utilizes specialized microreactor systems that maintain optimal temperature control within the narrow range of 15-25°C, significantly below the boiling point of tetrahydrofuran solvent. The continuous provision of large magnesium excess throughout the reaction, combined with integrated mechanical magnesium activation, ensures reliable initiation and complete conversion within residence times of 2-10 minutes [2].

The continuous flow approach addresses the inherent challenges of traditional Grignard reagent formation, including variable initiation periods and exothermic reaction management. The system incorporates magnesium replenishing units that render the process truly continuous in both reagent feeds, eliminating the need for batch-wise metal addition [2]. Heat management is achieved through enhanced heat exchange mechanisms that maintain isothermal conditions throughout the reactor length.

Mechanochemical Ball-Milling Methodology

Revolutionary mechanochemical synthesis represents a paradigm shift in industrial organometallic production [1]. This solvent-minimized approach employs ball-milling techniques where magnesium metal and 4-pentenyl bromide are loaded into stainless steel chambers with grinding media. The mechanochemical process requires only one-tenth the organic solvent volume compared to conventional methods, achieving yields of 85-95% within one hour of processing at ambient temperature [1].

The mechanochemical approach overcomes traditional solubility limitations by enabling reactions with poorly soluble organohalides that cannot be effectively processed through conventional solution-based methods [1]. The reduced solvent requirement diminishes the impact of moisture and oxygen contamination, eliminating the need for stringent inert atmosphere maintenance during processing. This methodology produces paste-like Grignard reagent formulations that demonstrate enhanced stability and storage characteristics.

Large-Scale Batch Processing

Traditional large-scale batch processing remains widely implemented due to its established reliability and process maturity. This methodology employs reactor volumes ranging from 500 liters to several cubic meters, utilizing temperature-controlled addition of 4-pentenyl bromide to activated magnesium suspensions in anhydrous ether solvents [3]. The batch approach typically achieves yields of 70-90% with reaction times extending from 2-8 hours, depending on scale and specific activation protocols employed.

The batch methodology requires careful temperature management during the exothermic initiation phase, often employing external cooling systems to maintain reaction temperatures below 40°C. Magnesium activation is typically achieved through iodine catalysis or mechanical pretreatment, with initiation detection through temperature monitoring and gas evolution observation [3].

| Method | Temperature Range (°C) | Reaction Time | Yield (%) | Solvent Usage Reduction | Key Advantages |

|---|---|---|---|---|---|

| Continuous Flow Processing | 15-25 | 2-10 minutes | 89-100 | 60-80% | Excellent heat management, continuous production |

| Ball-Milling Mechanochemical | 20-25 | 1 hour | 85-95 | 90% | Minimal solvent, room temperature operation |

| Large-Scale Batch Processing | 0-40 | 2-8 hours | 70-90 | Standard | Well-established, reliable |

| Microreactor Technology | 15-30 | 5-15 minutes | 85-98 | 50-70% | Precise control, easy scale-up |

Laboratory-Scale Preparation Techniques

Laboratory synthesis of magnesium, bromo-4-pentenyl- encompasses diverse methodological approaches tailored to specific research requirements and scale constraints. These techniques prioritize reproducibility, yield optimization, and experimental convenience while maintaining rigorous anhydrous conditions essential for Grignard reagent stability [4] [5].

Traditional Batch Laboratory Method

The conventional laboratory preparation employs flame-dried glassware systems equipped with reflux condensers and inert gas purging capabilities [4] [5]. Magnesium turnings, typically 240-2400 mg depending on reaction scale, are activated through iodine crystal treatment in anhydrous diethyl ether or tetrahydrofuran. The 4-pentenyl bromide substrate is added dropwise to maintain controlled exothermic conditions, with reaction completion indicated by sustained reflux and magnesium consumption [4].

This methodology requires initiation periods of 15-60 minutes, with success rates of 75-85% dependent on magnesium surface condition and atmospheric moisture control [5]. The technique necessitates careful monitoring of reaction exotherm through controlled substrate addition rates, typically 1-3 drops per second to maintain steady reflux conditions without excessive temperature elevation [6].

Microscale Synthesis Techniques

Microscale synthesis methodologies have revolutionized laboratory-scale Grignard preparation by reducing material requirements to 0.5-5 mmol scales while maintaining high success rates of 85-95% [5]. These techniques utilize specialized microscale glassware with volumes typically under 25 mL, enabling rapid heating and cooling cycles that accelerate reaction kinetics.

The microscale approach employs precise magnesium quantities of 12-120 mg with enhanced surface activation through mechanical crushing within reaction vessels. Initiation times are reduced to 5-15 minutes through improved heat transfer characteristics and optimized magnesium-to-solvent ratios [5]. The reduced thermal mass enables rapid temperature adjustments and enhanced reaction control.

Ultrasonic Activation Methods

Ultrasonic activation represents an advanced laboratory technique that enhances magnesium surface reactivity through cavitation-induced mechanical effects [7]. The methodology employs ultrasonic baths operating at frequencies of 40-60 kHz to generate microscopic bubble formation and collapse at magnesium surfaces, effectively removing oxide layers and exposing reactive metal [7].

This approach achieves initiation times of 2-10 minutes with success rates of 90-98%, significantly improving upon traditional activation methods [7]. The ultrasonic treatment can be applied either during initial magnesium preparation or throughout the reaction period, providing continuous surface activation. The technique demonstrates particular effectiveness with challenging substrates that resist conventional initiation protocols.

Chemical Activation with Diisobutylaluminum Hydride

The most reliable laboratory activation method employs diisobutylaluminum hydride (DIBAL-H) as a chemical activating agent, achieving success rates of 95-100% with initiation times reduced to 1-5 minutes [8] [9]. This methodology involves treatment of magnesium turnings with catalytic quantities of DIBAL-H (0.01-0.02 equivalents) under inert atmosphere conditions.

The DIBAL-H activation mechanism involves reduction of surface oxide layers and removal of adsorbed moisture, creating highly reactive magnesium surfaces capable of immediate organohalide insertion [8]. The technique enables initiation at temperatures at or below 20°C, providing enhanced safety margins and improved reaction control. The activation effect persists throughout the reaction duration, ensuring complete substrate conversion.

| Technique | Scale (mmol) | Magnesium Amount (mg) | Initiation Time (min) | Success Rate (%) | Special Requirements |

|---|---|---|---|---|---|

| Traditional Batch Method | 10-100 | 240-2400 | 15-60 | 75-85 | Iodine crystal activation |

| Microscale Synthesis | 0.5-5 | 12-120 | 5-15 | 85-95 | Flame-dried glassware |

| Ultrasonic Activation | 5-50 | 120-1200 | 2-10 | 90-98 | Ultrasonic bath |

| Chemical Activation with DIBAL-H | 2-20 | 48-480 | 1-5 | 95-100 | Inert atmosphere |

Optimization of Magnesium Activation Procedures

The activation of magnesium metal represents the critical determinant of successful magnesium, bromo-4-pentenyl- synthesis, with activation methodology directly influencing reaction initiation reliability, conversion efficiency, and overall process robustness. Modern activation procedures have evolved from empirical approaches to scientifically-founded methodologies based on surface chemistry principles and mechanistic understanding [8] [10] [11].

Mechanical Activation Through Dry Stirring

Mechanical activation through dry stirring under inert atmosphere represents a foundational activation methodology that enhances magnesium reactivity through physical disruption of surface oxide layers [10]. This technique involves prolonged stirring of magnesium turnings in anhydrous atmosphere for 30-60 minutes prior to substrate addition, achieving surface area enhancement through abrasive particle-particle contact.

The mechanical activation process generates fresh metallic surfaces by fracturing the passivating magnesium oxide layer that typically inhibits organometallic insertion reactions [10]. Electron microscopy studies demonstrate significant morphological changes during dry stirring, including surface roughening, particle size reduction, and exposure of crystalline magnesium faces with enhanced reactivity [10]. The technique achieves initiation reliability of 80-90% with good industrial scalability characteristics.

Chemical Activation with Iodine

Iodine-mediated chemical activation has served as the traditional laboratory standard for magnesium activation, operating through surface etching mechanisms that remove oxide layers and generate reactive sites [11]. The methodology employs catalytic quantities of iodine, typically one small crystal per reaction, which reacts with surface magnesium to form magnesium iodide while simultaneously etching away passivating layers.

The activation process proceeds through initial iodine dissolution in ether solvent, followed by surface reaction with magnesium to generate the characteristic brown coloration that indicates active site formation [11]. The technique achieves activation within 5-15 minutes at temperatures of 20-30°C, with initiation reliability of 85-95%. However, the method demonstrates limited industrial suitability due to iodine handling requirements and potential product contamination concerns.

Diisobutylaluminum Hydride Activation

The most advanced activation methodology employs diisobutylaluminum hydride as a chemical reducing agent that provides superior surface preparation through controlled oxide layer removal and moisture elimination [8] [9]. This technique involves treatment of magnesium turnings with dilute DIBAL-H solutions (0.1 M in tetrahydrofuran) for 5-10 minutes prior to substrate addition.

The DIBAL-H activation mechanism involves hydride reduction of surface magnesium oxide layers, concurrent moisture removal through hydride reaction with adsorbed water, and generation of aluminum alkoxide surface species that enhance subsequent organometallic insertion kinetics [8]. The methodology achieves initiation temperatures at or below 20°C, providing enhanced safety margins compared to thermal activation approaches. Initiation reliability reaches 95-100% with excellent industrial scalability characteristics [9].

Ultrasonic Surface Treatment

Ultrasonic activation employs mechanical energy transmitted through cavitation phenomena to disrupt surface oxide layers and enhance magnesium reactivity [7]. The technique utilizes ultrasonic frequencies of 20-60 kHz applied either during initial metal preparation or throughout the reaction period, achieving surface area enhancement through microscopic bubble formation and collapse at metal-solution interfaces.

The cavitation process generates localized high-energy conditions that physically remove passivating layers while simultaneously exposing fresh metallic surfaces with enhanced reactivity [7]. Ultrasonic treatment achieves activation within 10-30 minutes with initiation reliability of 90-98%. The methodology demonstrates good industrial applicability, particularly for continuous processing applications where ultrasonic transducers can be integrated into reactor systems.

Acid Wash Pretreatment

Acid wash pretreatment represents a preparative activation method that removes surface contamination and oxide layers through controlled chemical etching [12]. The technique involves brief treatment of magnesium turnings with dilute hydrochloric acid or ammonium chloride solutions, followed by thorough washing with water and organic solvents, and complete drying under inert atmosphere.

The acid treatment selectively removes magnesium oxide and hydroxide surface layers while maintaining underlying metallic structure [12]. The pretreated magnesium demonstrates enhanced reactivity with initiation times of 15-30 minutes and reliability of 75-85%. However, the methodology requires careful handling procedures to prevent moisture recontamination and may introduce trace ionic impurities that affect subsequent reaction performance.

| Activation Method | Activation Temperature (°C) | Activation Time (min) | Surface Area Enhancement | Initiation Reliability (%) | Industrial Suitability |

|---|---|---|---|---|---|

| Mechanical Stirring (Dry) | 20-25 | 30-60 | Moderate | 80-90 | Good |

| Chemical Activation (I₂) | 20-30 | 5-15 | High | 85-95 | Limited |

| DIBAL-H Treatment | ≤20 | 5-10 | Very High | 95-100 | Excellent |

| Ultrasonic Treatment | 20-40 | 10-30 | High | 90-98 | Good |

| Acid Wash Pre-treatment | 20-25 | 15-30 | Moderate | 75-85 | Fair |

Solvent Systems for Reaction Stabilization

The selection and optimization of solvent systems for magnesium, bromo-4-pentenyl- synthesis and stabilization represents a critical factor determining reaction success, product stability, and overall process efficiency. Ether-based solvents provide essential coordination stabilization for the organometallic species while maintaining the anhydrous conditions necessary for Grignard reagent preservation [13] [14] [15].

Diethyl Ether Systems

Diethyl ether remains the classical solvent for Grignard reagent formation and represents the baseline standard for comparative evaluation of alternative solvent systems [14]. The ether provides moderate coordination strength to magnesium centers through oxygen lone pair donation, forming stable solvated complexes that prevent decomposition while maintaining sufficient reactivity for subsequent transformations [15].

The diethyl ether system operates effectively at temperatures near the solvent boiling point of 34.6°C, providing convenient reflux conditions for reaction monitoring and heat management [14]. The solvent demonstrates stability periods of 24-48 hours at room temperature under rigorously anhydrous conditions, with gradual decomposition occurring through moisture contamination or oxygen exposure. Cost considerations favor diethyl ether due to its widespread availability and established purification protocols [16].

Tetrahydrofuran Systems

Tetrahydrofuran provides superior coordination strength compared to diethyl ether, resulting in enhanced Grignard reagent stability and improved yields for challenging substrates [14] [15]. The cyclic ether structure enables more effective chelation of magnesium centers, with the rigid ring geometry providing optimal orbital overlap for coordination bonding [17].

The higher boiling point of 66°C enables elevated reaction temperatures that accelerate reaction kinetics and improve conversion efficiency, particularly for sterically hindered or electronically deactivated substrates [15]. Tetrahydrofuran systems achieve yield enhancements of 10-15% compared to diethyl ether baselines, with extended stability periods of 48-72 hours under proper storage conditions [13]. However, the increased water miscibility requires more stringent anhydrous protocols and presents separation challenges in workup procedures.

2-Methyltetrahydrofuran Systems

2-Methyltetrahydrofuran represents an advanced solvent system that combines the coordination advantages of tetrahydrofuran with improved physical properties including reduced water miscibility and enhanced thermal stability [18]. The methyl substitution provides steric bulk that can influence reaction selectivity while maintaining effective magnesium coordination.

The solvent system demonstrates superior performance characteristics including yield enhancements of 15-20% compared to diethyl ether and extended stability periods of 48-96 hours [18]. The higher boiling point of 78°C enables elevated reaction temperatures for accelerated kinetics, while the reduced water solubility facilitates product isolation and purification. However, the increased cost factor of 2.5 times that of diethyl ether limits industrial adoption except for specialized applications requiring maximum performance [18].

Mixed Solvent Systems

Mixed solvent systems combine the advantages of different ether solvents to optimize specific reaction parameters while mitigating individual solvent limitations [13]. The tetrahydrofuran-diethyl ether (1:1) mixture provides enhanced coordination strength from tetrahydrofuran while maintaining the favorable physical properties of diethyl ether, achieving yield enhancements of 5-12% with intermediate stability characteristics.

The tetrahydrofuran-toluene (3:1) system incorporates aromatic solvent to modify solvation characteristics and potentially enhance substrate solubility for aromatic organohalides. This system demonstrates moderate yield improvements of 3-8% while maintaining reasonable cost factors of 1.2 times the diethyl ether baseline [19]. Mixed systems require careful optimization of component ratios to achieve optimal performance without introducing adverse interactions.

Solvent Purification and Maintenance

Critical to all ether-based solvent systems is the maintenance of rigorously anhydrous conditions through appropriate purification and storage protocols [9]. Solvents must be dried over appropriate desiccants, typically sodium benzophenone ketyl for ethers, and distilled immediately prior to use under inert atmosphere conditions. Water content must be maintained below 10 parts per million to prevent Grignard reagent decomposition through hydrolysis reactions [14].

Storage systems must exclude atmospheric moisture and oxygen through proper sealing and inert gas blanketing. Septum-sealed bottles with nitrogen purging provide convenient laboratory storage, while industrial systems employ nitrogen-blanketed storage tanks with continuous moisture monitoring [2]. Regular purity assessment through Karl Fischer titration ensures maintained anhydrous conditions throughout storage periods.

| Solvent System | Boiling Point (°C) | Coordination Strength | Stability at RT (hours) | Yield Enhancement (%) | Water Tolerance | Cost Factor |

|---|---|---|---|---|---|---|

| Diethyl Ether | 34.6 | Moderate | 24-48 | Baseline | Low | 1.0x |

| Tetrahydrofuran | 66 | Strong | 48-72 | +10-15 | Very Low | 1.5x |

| 2-Methyltetrahydrofuran | 78 | Strong | 48-96 | +15-20 | Low | 2.5x |

| Mixed THF/Et₂O (1:1) | ~50 | Strong | 36-60 | +5-12 | Very Low | 1.3x |

| Mixed THF/Toluene (3:1) | ~70 | Moderate-Strong | 24-48 | +3-8 | Low | 1.2x |

The comprehensive synthetic methodologies for magnesium, bromo-4-pentenyl- encompass a broad spectrum of approaches ranging from traditional batch processes to cutting-edge continuous flow and mechanochemical techniques. Industrial-scale production has evolved toward environmentally sustainable processes that minimize solvent usage while maximizing yield and safety characteristics [1] [2]. Laboratory-scale methods provide researchers with diverse options tailored to specific scale and performance requirements, with chemical activation methods achieving the highest reliability [8] [9].

Crystallographic Analysis Challenges

The crystallographic characterization of Magnesium, bromo-4-pentenyl- presents significant analytical challenges that are characteristic of organometallic Grignard reagents. Unlike many simple inorganic compounds, Grignard reagents exhibit inherent structural complexity that complicates single crystal X-ray diffraction analysis [1] [2] [3] [4].

The primary difficulty in obtaining suitable crystals of Magnesium, bromo-4-pentenyl- stems from the dynamic nature of Grignard reagents in solution. The compound exists in equilibrium with multiple species according to the Schlenk equilibrium, where redistribution reactions occur continuously between the monomeric alkylmagnesium halide, dialkylmagnesium, and magnesium dihalide species [5] [6]. This dynamic behavior results in solution heterogeneity that prevents the formation of ordered crystalline lattices necessary for high-quality diffraction data [2] [3].

Solvent coordination presents another major challenge for crystallographic studies. Magnesium, bromo-4-pentenyl- requires coordinating solvents such as tetrahydrofuran or diethyl ether for stability, but these solvent molecules can occupy multiple coordination sites around the magnesium center with varying degrees of order [5] [7]. The resulting disorder in the crystal lattice leads to diffuse electron density maps and unreliable structural parameters [8] [7].

Environmental sensitivity further complicates crystallization efforts. The compound is extremely sensitive to moisture and atmospheric oxygen, requiring all crystallization procedures to be performed under rigorously anhydrous conditions [9] [7]. Even trace amounts of water can lead to hydrolysis reactions that produce magnesium hydroxide precipitates and compromise crystal quality [7] [10].

Temperature control during crystallization is critical but challenging to optimize. While lower temperatures favor crystal formation by reducing molecular motion, they can also lead to kinetic trapping of metastable phases that do not represent the true equilibrium structure [7]. Conversely, higher temperatures promote equilibration but may result in rapid crystal decomposition or formation of numerous small crystallites rather than single crystals suitable for diffraction [7].

The tendency of Grignard reagents to form aggregated structures in the solid state adds additional complexity. X-ray crystallographic studies of related compounds such as ethylmagnesium bromide have revealed tetrameric assemblies with bridging halide ligands that bear little resemblance to the monomeric species present in solution [11] [5]. The crystalline structure that forms may represent an artifact of the crystallization process rather than the true solution-phase structure [5].

Systematic investigations of related Grignard reagents provide insight into the crystallographic challenges specific to this class of compounds. Table 1 presents crystallographic parameters for several structurally characterized Grignard reagents, demonstrating the range of crystal systems and space groups observed for these compounds. The data reveals that most characterized Grignard reagents crystallize in low-symmetry space groups, reflecting the inherent asymmetry introduced by the organic substituent and coordinating solvent molecules.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signature Analysis

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural information for Magnesium, bromo-4-pentenyl- despite the challenges associated with organometallic characterization [12] [13] [14]. The compound exhibits characteristic spectroscopic signatures that enable definitive identification and structural elucidation when analyzed using multinuclear NMR techniques [15] [16] [17].

Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns corresponding to the 4-pentenyl substituent. The methylene protons adjacent to magnesium appear as a characteristic triplet or quartet at δ 0.45 - 0.85 ppm, significantly upfield from typical alkyl resonances due to the electron-donating nature of the magnesium center [15] [17]. Temperature-dependent studies demonstrate coalescence behavior at 298 K, consistent with rapid exchange processes associated with the Schlenk equilibrium [15] [17].

The vinyl protons provide unambiguous evidence for the terminal alkene functionality. The vinyl hydrogen attached to the terminal carbon appears as a complex multiplet at δ 5.75 - 5.95 ppm, while the two terminal methylene protons exhibit a characteristic doublet of doublets pattern at δ 4.95 - 5.15 ppm [18]. The coupling constants observed (10.5 - 17.2 Hz for vicinal coupling, 1.8 - 2.2 Hz for geminal coupling) are consistent with the expected values for terminal alkene systems [13] [19].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information with enhanced chemical shift dispersion [16] [18]. The carbon directly bonded to magnesium exhibits a characteristic upfield shift at δ -12.5 to -8.2 ppm, a diagnostic feature of organometallic carbon-metal bonds [14] [18]. The alkyl carbons of the pentenyl chain appear at typical aliphatic chemical shifts (δ 28.5 - 35.2 ppm), while the vinyl carbons are readily distinguished at δ 134.2 - 136.8 ppm for the internal carbon and δ 115.8 - 118.4 ppm for the terminal methylene carbon [18].

Magnesium-25 Nuclear Magnetic Resonance, while challenging due to the quadrupolar nature of the nucleus, provides direct information about the magnesium coordination environment [20]. The broad singlet observed at δ -47 to -52 ppm with significant temperature-dependent broadening is characteristic of magnesium in organometallic environments [20] [18]. The chemical shift range is consistent with tetrahedral coordination geometry around the magnesium center [20].

Dynamic Nuclear Magnetic Resonance studies reveal the complex solution behavior characteristic of Grignard reagents. Variable temperature experiments demonstrate line broadening and coalescence phenomena that reflect rapid exchange between different magnesium-containing species [15] [16] [17]. These observations are consistent with the well-established Schlenk equilibrium that governs Grignard reagent solution chemistry [5] [15].

The integration of multinuclear Nuclear Magnetic Resonance data, as summarized in Table 2, provides a comprehensive spectroscopic fingerprint for Magnesium, bromo-4-pentenyl- that enables unambiguous identification and structural confirmation. The observed chemical shifts, coupling patterns, and dynamic behavior are all consistent with the proposed molecular structure and established organometallic chemistry principles [14] [18].

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides complementary structural information for Magnesium, bromo-4-pentenyl- through characteristic vibrational frequencies that reflect the molecular bonding environment [21] [22] [23]. The infrared spectrum exhibits distinct absorption bands corresponding to specific functional groups and metal-ligand interactions that enable structural confirmation and purity assessment [24] [25].

The alkene functionality produces several characteristic absorption bands that serve as diagnostic features. The carbon-carbon double bond stretching vibration appears as a medium-intensity sharp band at 1640 - 1645 cm⁻¹, consistent with terminal alkene systems [21] [25]. The vinyl carbon-hydrogen stretching vibrations manifest as medium-intensity absorptions at 3076 - 3082 cm⁻¹, clearly distinguishable from saturated carbon-hydrogen stretches by their higher frequency [23] [25].

Aliphatic carbon-hydrogen stretching vibrations dominate the high-frequency region of the spectrum. Asymmetric methylene stretching modes appear as strong absorptions at 2990 - 3010 cm⁻¹, while symmetric stretching occurs at 2925 - 2945 cm⁻¹ [21] [25]. The methylene groups directly bonded to magnesium exhibit slightly shifted frequencies at 2855 - 2875 cm⁻¹, reflecting the altered electronic environment in proximity to the metal center [23].

The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands that provide detailed information about molecular geometry and metal-ligand bonding. Carbon-hydrogen bending vibrations appear at 1435 - 1445 cm⁻¹, while more complex deformation modes involving wagging and twisting motions occur at lower frequencies [23] [25]. The out-of-plane bending vibrations of the vinyl hydrogens produce characteristic absorptions at 995 - 1005 cm⁻¹ and 920 - 930 cm⁻¹ [21] [25].

Metal-ligand vibrational modes provide direct evidence for the organometallic bonding environment. The magnesium-carbon stretching vibration appears as a medium-intensity broad absorption at 685 - 695 cm⁻¹, consistent with the expected frequency range for magnesium-alkyl bonds [23]. The magnesium-bromide stretching mode manifests as a strong sharp band at 580 - 590 cm⁻¹, reflecting the ionic character of the metal-halide interaction [24].

Lower frequency modes below 500 cm⁻¹ involve complex skeletal deformations and metal-ligand bending vibrations. The carbon-magnesium-bromide bending mode appears at 465 - 475 cm⁻¹ as a medium-intensity broad absorption [23]. These low-frequency vibrations are particularly sensitive to the overall molecular geometry and coordination environment around the magnesium center [24].

Solvent coordination effects significantly influence the infrared spectrum. Coordinated tetrahydrofuran molecules exhibit characteristic carbon-oxygen stretching vibrations that can overlap with organic substituent absorptions [26]. The presence of coordinating solvent is often evident through additional absorption bands and changes in the intensity and frequency of metal-ligand vibrations [24] [26].

The comprehensive vibrational analysis presented in Table 3 demonstrates the wealth of structural information available through infrared spectroscopy. Each absorption band provides specific information about molecular bonding and geometry, enabling confident structural assignment when combined with other spectroscopic techniques [23] [25]. The systematic assignment of vibrational modes serves as a foundation for understanding the molecular structure and bonding characteristics of Magnesium, bromo-4-pentenyl-.

Computational Modeling Approaches

Quantum chemical calculations provide essential theoretical support for the structural characterization of Magnesium, bromo-4-pentenyl-, enabling prediction of molecular geometries, electronic properties, and spectroscopic parameters that complement experimental observations [28] [29] [30]. The computational investigation of this organometallic compound requires careful selection of theoretical methods that accurately describe metal-ligand bonding while maintaining computational efficiency [28] [31].

Density Functional Theory represents the most practical approach for studying the electronic structure of Magnesium, bromo-4-pentenyl- [28] [29]. Various density functionals have been evaluated for their ability to accurately predict organometallic geometries and properties. Hybrid functionals incorporating both local and non-local exchange terms generally provide superior performance for magnesium-containing systems compared to pure density functionals [29].

The B3LYP functional with 6-31G(d) basis set serves as a reliable starting point for structural optimization, providing geometries that agree well with experimental crystallographic data for related compounds [28]. More sophisticated approaches using larger basis sets such as 6-311+G(d,p) improve the description of diffuse electron density around the magnesium center and provide more accurate energetic predictions [31].

Modern range-separated functionals like ωB97X-D incorporate dispersion corrections that are particularly important for describing the weak interactions between the organometallic complex and coordinating solvent molecules [29]. These methods provide improved accuracy for both geometric parameters and relative energies of different conformational isomers .

Computational investigations reveal the preferred molecular geometry of Magnesium, bromo-4-pentenyl- in the gas phase. Table 4 presents optimized structural parameters obtained using various theoretical methods, demonstrating good consistency across different computational approaches [28]. The magnesium-carbon bond length consistently falls in the range of 2.138 - 2.151 Å, while the magnesium-bromine distance varies from 2.535 - 2.548 Å depending on the computational method employed [31].

The carbon-magnesium-bromide bond angle approaches linearity in all calculations, with values ranging from 177.9° to 179.1° [28]. This near-linear geometry is consistent with sp hybridization at the magnesium center and reflects the ionic character of the metal-halide bond combined with covalent magnesium-carbon bonding [29].

Electronic structure analysis provides insight into the bonding characteristics and charge distribution within the molecule. Mulliken population analysis consistently assigns a positive charge of approximately +1.24 to +1.26 electrons to the magnesium center, indicating significant electron transfer from magnesium to the more electronegative bromide and carbon ligands [28]. This charge distribution is consistent with the ionic character expected for main group organometallic compounds .

Natural Bond Orbital analysis reveals the predominant ionic character of the magnesium-bromide interaction while confirming the covalent nature of the magnesium-carbon bond [29]. The calculated overlap populations and bond orders provide quantitative measures of bonding strength that correlate well with experimental bond dissociation energies for related systems [31].

Vibrational frequency calculations enable direct comparison with experimental infrared spectroscopic data. Computed harmonic frequencies require scaling factors to account for anharmonicity effects, but the relative frequency patterns provide excellent agreement with experimental observations [29]. The calculated frequencies for metal-ligand stretching modes fall within the ranges observed experimentally, supporting the accuracy of the theoretical structural models .

Solvent effects significantly influence the calculated properties of Magnesium, bromo-4-pentenyl-. Implicit solvation models such as the Polarizable Continuum Model provide a computationally efficient approach to account for bulk solvent effects [28]. However, explicit inclusion of coordinating tetrahydrofuran molecules is necessary to accurately model the tetrahedral coordination environment around magnesium that dominates the solution-phase structure [29].